Introduction: The Significance of the 2,3-Dihydro-1-benzofuran Scaffold
Introduction: The Significance of the 2,3-Dihydro-1-benzofuran Scaffold
An In-Depth Technical Guide to 2,3-Dihydro-1-benzofuran-3-ol
This guide provides a comprehensive technical overview of 2,3-dihydro-1-benzofuran-3-ol, a significant heterocyclic compound in the fields of organic synthesis and medicinal chemistry. We will delve into its fundamental properties, synthesis, characterization, and applications, with a particular focus on its role in drug discovery and development.
The 2,3-dihydro-1-benzofuran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for designing ligands that can interact with high specificity to biological targets. 2,3-Dihydro-1-benzofuran-3-ol, in particular, serves as a versatile chiral building block for the synthesis of more complex molecules, including potent and selective agonists for the cannabinoid receptor 2 (CB2), which are under investigation for the treatment of neuropathic pain.[2][3]
The central focus of this guide is the specific compound 2,3-dihydro-1-benzofuran-3-ol , identified by the CAS Number 5380-80-3 .[4][5]
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in research and development. The key properties of 2,3-dihydro-1-benzofuran-3-ol are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 5380-80-3 | [4][5] |
| Molecular Formula | C₈H₈O₂ | [4][5] |
| Molecular Weight | 136.15 g/mol | [4][5] |
| Appearance | Typically an off-white to yellow solid | General knowledge |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and other common organic solvents. | [1] |
| SMILES | C1C(C2=CC=CC=C2O1)O | [4] |
Spectroscopic Data
Spectroscopic analysis is essential for the unambiguous identification and characterization of 2,3-dihydro-1-benzofuran-3-ol.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, typically in the range of δ 6.8-7.3 ppm. The protons on the dihydrofuran ring will appear as a more complex set of multiplets in the upfield region, with the benzylic protons and the proton attached to the carbon bearing the hydroxyl group showing distinct chemical shifts and coupling patterns.[1]
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The aromatic carbons will resonate in the δ 110-160 ppm region, while the aliphatic carbons of the dihydrofuran ring will appear at higher field strengths.[1][6]
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the hydroxyl group. Strong absorptions corresponding to C-O stretching and C=C stretching of the aromatic ring will also be present.[7]
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Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 136, corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.[8][9]
Synthesis and Purification: A Practical Approach
The synthesis of 2,3-dihydro-1-benzofuran-3-ol can be achieved through various synthetic routes. A common and reliable method involves the reduction of the corresponding ketone, 1-benzofuran-3(2H)-one. This approach is favored for its high yield and the ready availability of the starting material.
Conceptual Workflow for Synthesis
The overall synthetic strategy is a straightforward reduction of a ketone to a secondary alcohol. The choice of reducing agent is critical to ensure chemoselectivity.
Caption: Synthetic workflow for 2,3-dihydro-1-benzofuran-3-ol.
Detailed Experimental Protocol
This protocol describes the reduction of 1-benzofuran-3(2H)-one to 2,3-dihydro-1-benzofuran-3-ol.
Materials:
-
1-Benzofuran-3(2H)-one
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a solution of 1-benzofuran-3(2H)-one (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice-water bath.
-
Rationale: The reaction is cooled to control the exothermic nature of the reduction and to minimize potential side reactions.
-
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 15-20 minutes.
-
Rationale: Sodium borohydride is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting the aromatic ring or ether linkage. Portion-wise addition prevents a rapid, uncontrolled reaction.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Rationale: TLC provides a quick and effective way to determine the completion of the reaction by comparing the spots of the starting material and the product.
-
-
Quenching the Reaction: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water, followed by 1 M HCl to neutralize the excess NaBH₄ and decompose the borate complexes.
-
Rationale: The acidic workup is necessary to protonate the resulting alkoxide and to destroy any remaining reducing agent.
-
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Rationale: Ethyl acetate is a suitable solvent for extracting the desired product from the aqueous phase due to the product's higher solubility in the organic solvent.
-
-
Washing and Drying: Combine the organic layers and wash with deionized water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Rationale: Washing with water and brine removes any remaining water-soluble impurities. Anhydrous magnesium sulfate removes residual water from the organic phase.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[1]
-
Rationale: Flash chromatography separates the desired product from any unreacted starting material and non-polar impurities, yielding the pure 2,3-dihydro-1-benzofuran-3-ol.
-
Applications in Drug Discovery and Development
The 2,3-dihydro-1-benzofuran scaffold is a cornerstone in the development of novel therapeutics. Its structural rigidity and synthetic tractability allow for the precise placement of pharmacophoric elements, leading to compounds with high affinity and selectivity for their biological targets.
A notable example is the development of 2,3-dihydro-1-benzofuran derivatives as potent and selective agonists for the cannabinoid receptor 2 (CB2).[2] The CB2 receptor is primarily expressed in the immune system and is a promising target for treating inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation. The hydroxyl group at the 3-position of 2,3-dihydro-1-benzofuran-3-ol provides a convenient handle for further chemical modifications, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.[2][3]
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling 2,3-dihydro-1-benzofuran-3-ol and its derivatives. It is imperative to consult the Safety Data Sheet (SDS) before use. General safety guidelines include:
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]
-
Avoiding inhalation of dust or vapors and contact with skin and eyes.[10][14]
-
In case of accidental exposure, follow the first-aid measures outlined in the SDS.[12][13]
References
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Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
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Luo, J., et al. (2015). Synthesis of 1-(2,3-Dihydrobenzofuran-3-yl)-methanesulfonohydrazides through Insertion of Sulfur Dioxide into an Allylic C-N Bond. Organic Letters, 17(23), 5842-5845. Retrieved from [Link]
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The Good Scents Company. (n.d.). coumaran. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzofuran, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]
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Katritzky, A. R., et al. (2005). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs. Arkivoc, 2005(6), 25-36. Retrieved from [Link]
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Savekar, A., et al. (2024). A one-pot Synthesis of 2,3-Dihydrobenzofurans, Benzofuran-2(3H)-ones, and Indoles via [4 + 1] Annulation Reaction of ortho-substituted para-Quinone Methides and Bromonitromethane. Organic & Biomolecular Chemistry, 22(45). Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). Retrieved from [Link]
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Scent & Chemistry. (n.d.). 2,3-Dihydrobenzofuran. Retrieved from [Link]
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Wang, Y., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(4), 225-233. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzofuran, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]
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Diaz, P., et al. (2011). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry, 54(8), 2933-2943. Retrieved from [Link]
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Altameme, H. J. M., Hadi, M. Y., & Hameed, I. H. (2015). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. In Phytochemical analysis of Urtica dioica leaves by fourier-transform infrared spectroscopy and gas chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]
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Diaz, P., et al. (2012). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists. ChemMedChem, 7(1), 108-118. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzofuran, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for 2,3-Benzofuran. Retrieved from [Link]
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de la Torre, M. C., et al. (2014). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. ResearchGate. Retrieved from [Link]
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Paucar, R., et al. (2014). Detailed¹H and¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate. Retrieved from [Link]
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